molecular formula C22H19N3O3 B12932579 Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester CAS No. 90125-87-4

Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester

Cat. No.: B12932579
CAS No.: 90125-87-4
M. Wt: 373.4 g/mol
InChI Key: HWFMNVIMYZZGGU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate typically involves the reaction of acridin-9-ylamine with 4-(3-methoxyphenyl)isocyanate. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield amine derivatives .

Mechanism of Action

The mechanism of action of Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound also inhibits topoisomerase activity, which is crucial for DNA strand cleavage and re-ligation during replication . These actions result in the cytotoxic effects observed in cancer cells.

Properties

CAS No.

90125-87-4

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

methyl N-[4-(acridin-9-ylamino)-3-methoxyphenyl]carbamate

InChI

InChI=1S/C22H19N3O3/c1-27-20-13-14(23-22(26)28-2)11-12-19(20)25-21-15-7-3-5-9-17(15)24-18-10-6-4-8-16(18)21/h3-13H,1-2H3,(H,23,26)(H,24,25)

InChI Key

HWFMNVIMYZZGGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)OC)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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